molecular formula C22H30N6O3 B2523558 8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 876893-19-5

8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2523558
CAS No.: 876893-19-5
M. Wt: 426.521
InChI Key: INILIBPVFBCRKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H30N6O3 and its molecular weight is 426.521. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Anti-inflammatory Applications

Research has indicated that derivatives of the mentioned purine compound exhibit significant analgesic and anti-inflammatory effects. For instance, a series of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties have been synthesized and evaluated for their analgesic activity. These compounds demonstrated strong analgesic and anti-inflammatory effects in pharmacological models, surpassing reference drugs in effectiveness, and were identified as a new class of analgesic and anti-inflammatory agents worthy of further evaluation (Zygmunt et al., 2015).

Psychotropic Potential

Another study focused on new 8-aminoalkyl derivatives of purine-2,6-dione, with various substituents, revealing their potential as psychotropic agents. These compounds were designed as potential ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), displaying anxiolytic and antidepressant properties. Among them, certain derivatives produced significant antidepressant-like effects and exerted anxiolytic-like activity in preclinical models, suggesting the possibility of designing new 5-HT ligands for therapeutic use (Chłoń-Rzepa et al., 2013).

Serotonin Receptor Affinity

Further investigations into arylpiperazine derivatives of purine compounds have demonstrated high affinity for serotonin receptors, notably 5-HT1A, indicating their potential in treating conditions related to serotonin dysregulation. These studies have paved the way for developing compounds with targeted therapeutic applications, particularly in treating anxiety and depression (Jurczyk et al., 2004).

Properties

IUPAC Name

8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-(3-phenoxypropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O3/c1-4-26-12-14-27(15-13-26)21-23-19-18(20(29)25(3)22(30)24(19)2)28(21)11-8-16-31-17-9-6-5-7-10-17/h5-7,9-10H,4,8,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INILIBPVFBCRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N2CCCOC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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